N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
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Description
Scientific Research Applications
Structural Analysis and Noncovalent Interactions
Research on adamantane-1,3,4-thiadiazole hybrids, closely related to N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide, has shed light on the nature of noncovalent interactions within these compounds. Crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analyses reveal significant insights into intra- and intermolecular interactions, with studies emphasizing the roles of N–H⋯N hydrogen bonds and other noncovalent forces in stabilizing crystal structures (El-Emam et al., 2020).
Antimicrobial and Anticancer Properties
The synthesis of fluorobenzamides, including those with thiazole and thiazolidine cores, has demonstrated promising antimicrobial properties. Specific compounds have shown significant activity against both bacterial strains and fungal pathogens, highlighting the importance of the fluorine atom in enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013). Additionally, fluoro substituted benzo[b]pyran compounds, related in structural complexity, have been identified for their anti-lung cancer activity, showcasing the potential of such compounds in therapeutic applications (Hammam et al., 2005).
Pharmacological Evaluation
The evaluation of novel 4-thiazolidinone derivatives as benzodiazepine receptor agonists has been conducted, with some compounds demonstrating considerable anticonvulsant activity. This research suggests a potential for these molecules in developing treatments for convulsive disorders, emphasizing the significance of the thiazolidinone ring as a pharmacophore (Faizi et al., 2017).
Antiproliferative and Antibacterial Activities
Sulfonamide derivatives with adamantyl and other moieties have been synthesized and tested for cytotoxic activity against cancer cell lines, demonstrating the potential for such compounds in cancer therapy (Ghorab et al., 2015). Moreover, compounds with adamantane and thiosemicarbazide structures have exhibited broad-spectrum antibacterial activities, further reinforcing the versatility of these molecules in addressing various microbial infections (Al-Mutairi et al., 2019).
Properties
IUPAC Name |
N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2OS/c21-20-8-12-5-13(9-20)7-19(6-12,11-20)16-10-26-18(23-16)24-17(25)14-1-3-15(22)4-2-14/h1-4,10,12-13H,5-9,11H2,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZLWOKMUVHKMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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